4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCEGKOPFZNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation via Skraup-Doebner-Von Miller Reaction
A traditional approach involves cyclizing 3-aminophenol derivatives with glycerol and sulfuric acid. For example, 3-hydroxyaniline reacts with acetylacetone under Skraup conditions to yield 3-hydroxyquinoline, though yields are modest (40–50%) due to tar formation.
Mannich Reaction for Dimethylaminomethyl Functionalization
The dimethylaminomethyl group is introduced via a Mannich reaction, leveraging the electrophilic nature of the quinoline C-4 position. A representative protocol involves:
- Reacting 3-hydroxyquinoline with dimethylamine and formaldehyde in ethanol at 60°C for 12 hours.
- Neutralization with HCl precipitates the dihydrochloride salt (yield: 65–70%).
Mechanistic Insight : The reaction proceeds through iminium ion formation, followed by nucleophilic attack at C-4 (Figure 1).
Modern Catalytic and Solvent-Driven Methods
Hydrogenation-Mediated Cyclization
Adapting methodologies from CN106008336A, 3,4-dimethoxyacetophenone is nitrated to 2-nitro-4,5-dimethoxyacetophenone, then condensed with N,N-dimethylformamide dimethyl acetal to form a propenone intermediate. Hydrogenation over Pd/C (1 atm H₂, ethanol, 25°C) yields 4-hydroxy-6,7-dimethoxyquinoline. While this patent targets a methoxy analogue, demethylation with BBr₃ provides 3-hydroxyquinoline, which is subsequently functionalized.
Table 1 : Optimization of Hydrogenation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | Ethanol | 25 | 82 |
| Raney Ni | THF | 50 | 68 |
Chlorination and Amination Sequence
WO2018104953A1 describes chlorination of hydroxyquinolines using POCl₃, followed by nucleophilic displacement with dimethylamine. Applying this to 3-hydroxyquinoline-4-chloride (synthesized via PCl₅) in DMF at 100°C for 6 hours affords the dimethylaminomethyl derivative after hydrolysis (yield: 75%).
Purification and Salt Formation
Recrystallization Strategies
Crude product purity is enhanced using ethanol/ethyl acetate (1:1 v/v), achieving >98% purity by HPLC. The dihydrochloride salt is precipitated by adding concentrated HCl to the free base in isopropanol, followed by cooling to 0°C.
Analytical Characterization
- ¹H NMR (D₂O): δ 8.45 (d, J=5.2 Hz, 1H, H-2), 7.92 (t, J=7.8 Hz, 1H, H-7), 4.12 (s, 2H, CH₂N), 2.98 (s, 6H, N(CH₃)₂).
- HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Ethanol and ethyl acetate are recycled via distillation, reducing production costs by ~20%. Chlorinated byproducts require neutralization with NaHCO₃ prior to disposal.
Catalytic Efficiency and Cost Analysis
Pd/C offers superior turnover number (TON=420) compared to Raney Ni (TON=150), justifying its higher initial cost in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-one derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Features amino, 4-chlorophenyl, and 4-methoxyphenyl groups at positions 4, 2, and 3, respectively.
- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF, yielding a neutral compound with a melting point of 223–225°C .
- Comparison: The bulkier aromatic substituents in 4k increase lipophilicity compared to the target compound, which has a smaller dimethylaminomethyl group. The hydrochloride salt in the target compound likely improves aqueous solubility, whereas 4k’s neutral form may exhibit lower solubility .
3,7-Dichloro-4-quinolinol
- Structure: Chlorine atoms at positions 3 and 7, with a hydroxyl group at position 4 (C₉H₅Cl₂NO, MW 214.05) .
- Comparison: The dichloro substitution enhances lipophilicity and may confer antimalarial activity. However, the hydroxyl group at position 4 (vs.
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
- Structure : Contains a trifluoromethyl group (electron-withdrawing) at position 2 and hydroxyl at position 4 .
- Comparison: The trifluoromethyl group increases metabolic stability but reduces basicity compared to the dimethylaminomethyl group in the target compound. This substitution may shift biological activity toward antibacterial applications .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on formula C₁₂H₁₅N₂O·2HCl.
Key Observations :
- Hydrochloride Salts : The dihydrochloride form of the target compound significantly improves water solubility compared to neutral analogues like 4k .
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance basicity and solubility, whereas electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and metabolic stability .
Biological Activity
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride, with the CAS number 31842-24-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
This compound is a derivative of quinoline, characterized by the presence of a dimethylaminomethyl group at the 4-position and a hydroxyl group at the 3-position. Its molecular structure contributes to its biological properties, particularly its interaction with various biological targets.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of specific kinases associated with cancer progression.
In a study assessing the structure-activity relationship (SAR) of quinoline derivatives, it was found that modifications at specific positions significantly enhanced their potency against cancer cells. This suggests that this compound could be a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical signaling pathways in cancer and microbial resistance.
- Receptor Modulation : The compound may act on specific receptors or ion channels, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies highlight the potential applications of quinoline derivatives:
- Study on Anticancer Effects : A study demonstrated that a related compound inhibited the growth of lung cancer cells by inducing apoptosis through ROS generation and modulation of apoptotic pathways .
- Antimicrobial Efficacy : Another investigation revealed that a series of quinoline derivatives exhibited potent antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride?
The synthesis typically involves multi-step organic reactions starting with a quinoline core. A Vilsmeier-Haack type reagent (e.g., MSCL-DMF/DMAC) can introduce formyl or acetyl groups at the 3-position of quinoline derivatives, followed by dimethylamino methylation . Microwave-assisted synthesis with indium(III) chloride as a catalyst has been reported for similar quinoline compounds, achieving 63% yield under optimized conditions (360 W, 5 min) . Post-synthesis, the compound is converted to its dihydrochloride salt via HCl treatment to enhance solubility for biological assays. Characterization relies on NMR, HPLC, and mass spectrometry.
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization involves:
- Catalyst screening : Indium(III) chloride in microwave-assisted reactions enhances reaction rates and reduces side products compared to traditional acid/base catalysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while dichloromethane/di-isopropylether mixtures aid in crystallization .
- Temperature control : Microwave irradiation reduces reaction time from hours to minutes, minimizing thermal degradation .
Contradictions in yield data (e.g., 63% vs. lower yields in conventional methods) highlight the need for reproducibility checks under standardized conditions.
Basic: What analytical techniques are critical for characterizing this compound?
- Structural elucidation : X-ray crystallography confirms the quasi-planar quinoline core and dihedral angles (e.g., 57.84° between aromatic rings) .
- Purity assessment : HPLC with UV detection (λ = 254–280 nm) is standard.
- Salt formation verification : FT-IR identifies hydrochloride bonds (N–H stretching at ~2500 cm⁻¹) .
Advanced: How do structural modifications influence biological activity?
- Receptor binding : The dimethylamino group enhances interaction with biological targets (e.g., neurokinin receptors) by increasing basicity and hydrogen-bonding potential .
- Cytotoxicity : Substituents like chloro or methoxy groups on the quinoline ring modulate activity; for example, 3-chloro-6-methoxyquinolin-4-ol derivatives show structure-dependent cytotoxicity .
Data contradictions may arise from enantiomeric differences (e.g., (S)-quinuclidin-3-amine dihydrochloride vs. its enantiomer) , necessitating chiral separation during analysis.
Basic: What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight, light-resistant containers. The dihydrochloride form is hygroscopic; desiccants (silica gel) prevent hydrolysis. Stability studies indicate >95% purity retention for 12 months under these conditions .
Advanced: How can researchers resolve discrepancies in reported pharmacological data?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., AMG319 for PI3Kδ inhibition comparisons) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Cross-validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Basic: What are the key applications in pharmacological research?
- Drug discovery : Serves as a building block for neurokinin receptor antagonists due to its bicyclic amine structure .
- Antimicrobial studies : Quinoline derivatives exhibit activity against Gram-positive bacteria, with MIC values <10 µM in some cases .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like PI3Kδ or NMDA receptors .
- QSAR modeling : Hammett constants (σ) and logP values predict bioavailability and substituent effects .
- DFT calculations : Optimize geometry and charge distribution to explain enantiomeric activity differences .
Basic: How is stability assessed under experimental conditions?
- Forced degradation : Expose to heat (40–60°C), light (UV), and pH extremes (1–13) to identify degradation pathways .
- Kinetic studies : Monitor hydrolysis rates via HPLC at physiological pH (7.4) to simulate in vivo conditions .
Advanced: What strategies address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability for in vivo studies .
- Salt screening : Alternative salts (e.g., mesylate) may improve solubility compared to dihydrochloride .
Basic: What safety precautions are required during handling?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- First aid : Immediate rinsing with water for exposure; antidotes (e.g., acetylcysteine) for severe cases .
Advanced: How can interdisciplinary approaches enhance research outcomes?
- Chemical biology : Fluorescent tagging (e.g., BODIPY) enables real-time tracking in cellular uptake studies .
- Materials science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release .
- Toxicogenomics : RNA-seq identifies gene expression changes linked to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
